4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid
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Overview
Description
4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization with ring contraction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA) . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
4-(4-Chlorophenyl)-1-methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-15-8-6-13(7-9-15,12(16)17)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,16,17) |
InChI Key |
PBUTYZDCPLMZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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